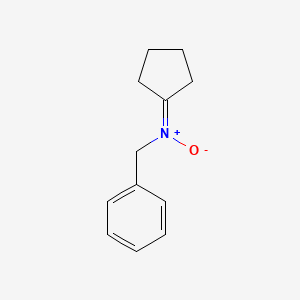
Benzenemethanamine, N-cyclopentylidene-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-cyclopentylidene-, N-oxide is an organic compound with the molecular formula C12H15NO. This compound is characterized by the presence of a benzenemethanamine core structure with a cyclopentylidene group and an N-oxide functional group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-cyclopentylidene-, N-oxide typically involves the reaction of benzenemethanamine with cyclopentanone under specific conditions to form the N-cyclopentylidene derivative. This intermediate is then oxidized using an appropriate oxidizing agent, such as hydrogen peroxide or m-chloroperbenzoic acid, to yield the N-oxide form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with controlled temperature and pressure to facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-cyclopentylidene-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced back to its parent amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where the N-oxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may yield the parent amine or other reduced derivatives.
Applications De Recherche Scientifique
Benzenemethanamine, N-cyclopentylidene-, N-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-cyclopentylidene-, N-oxide involves its interaction with molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: This compound has a methyl group instead of the cyclopentylidene group.
Benzenemethanamine, N,N-dimethyl-: This compound has two methyl groups attached to the nitrogen atom.
Benzenemethanamine, N-cyclopentyl-: This compound has a cyclopentyl group instead of the cyclopentylidene group.
Uniqueness
Benzenemethanamine, N-cyclopentylidene-, N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
113118-89-1 |
|---|---|
Formule moléculaire |
C12H15NO |
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
N-benzylcyclopentanimine oxide |
InChI |
InChI=1S/C12H15NO/c14-13(12-8-4-5-9-12)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2 |
Clé InChI |
GOOXIESSXSNVQH-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=[N+](CC2=CC=CC=C2)[O-])C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


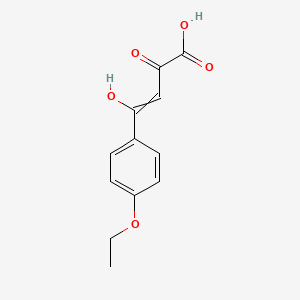
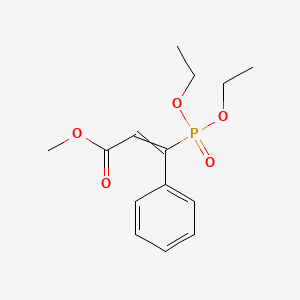
![Imidazo[2,1-b]thiazole, 6-(4-chlorophenyl)-3-methyl-5-nitroso-](/img/structure/B14310765.png)
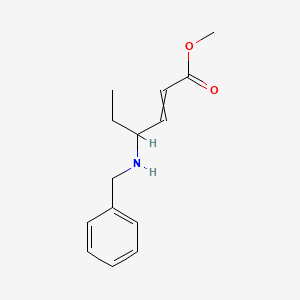
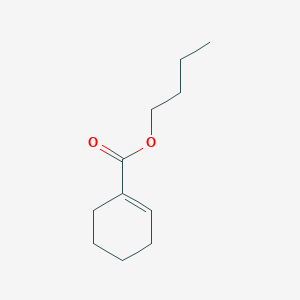

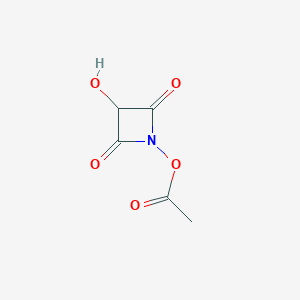
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
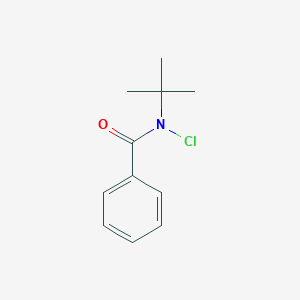
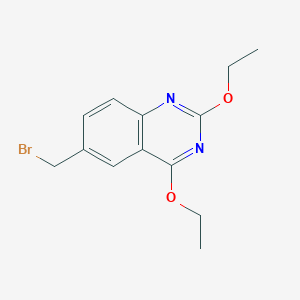
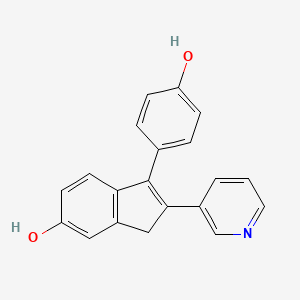
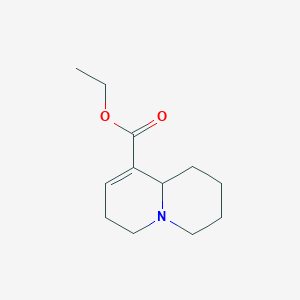
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![6,9-Dimethyl-3,6,9,12,18-pentaazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B14310835.png)
